![molecular formula C10H17F2NO3 B1478254 2-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propanoic acid CAS No. 2097945-76-9](/img/structure/B1478254.png)
2-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propanoic acid
Overview
Description
2-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propanoic acid (abbreviated as 2-E4,4-DFPPA) is a synthetic organic compound that has a wide range of applications in scientific research, specifically in the fields of biochemistry and physiology. It is a derivative of the pyrrolidine ring and is composed of two ethoxymethyl groups, four fluorine atoms, and a propanoic acid group. This compound has recently been studied for its potential to be used as a drug candidate for various diseases, as well as its ability to act as a biochemical and physiological modulator.
Scientific Research Applications
Synthesis and Derivative Development
Research in the field of synthetic chemistry has explored various compounds with structural similarities to 2-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propanoic acid, demonstrating its potential in the development of new chemical entities with varied biological activities. For instance, the design and synthesis of (S)-2-(6-methoxynaphthalen-2-yl)-N-substituted ethyl propanamide derivatives exhibit potent non-ulcerogenic anti-inflammatory and analgesic activities. These derivatives, developed from the carboxylic acid group of anti-inflammatory drugs like naproxen, highlight the potential of modifying the core structure to enhance therapeutic profiles while minimizing gastrointestinal side effects (Berk et al., 2009).
Chemical Reactivity and Interaction Studies
Further research delves into the chemical reactivity and interactions of ethoxymethylene-containing compounds, revealing insights into their potential applications in synthetic organic chemistry. For example, the interaction of 1,2-diaminoimidazole with ethoxymethylene-containing derivatives results in the formation of various compounds, showcasing the versatility of these chemical structures in facilitating novel synthetic pathways (Dmitry et al., 2015).
Novel Synthesis Methods
The exploration of novel synthesis methods for related compounds further underscores the scientific interest in this chemical domain. The synthesis of 2-methyl-2-[4-(2-oxo-2-(pyrrolidin-1-yl) ethyl) phenoxy] propanoic acid from 2-(4-hydroxyphenyl)acetic acid highlights innovative approaches to creating compounds with potential pharmacological applications (Zhang Dan-shen, 2009).
Polymorphic Forms and Spectroscopy Studies
Investigations into the polymorphic forms of related compounds using spectroscopic and diffractometric techniques provide valuable information for pharmaceutical development. This research aids in understanding the physical and chemical properties of potential drug candidates, facilitating the optimization of their formulation and delivery (F. Vogt et al., 2013).
properties
IUPAC Name |
2-[2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F2NO3/c1-3-16-5-8-4-10(11,12)6-13(8)7(2)9(14)15/h7-8H,3-6H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXYOMWULGHXILL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CC(CN1C(C)C(=O)O)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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